6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
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Overview
Description
6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrimidines It is characterized by the presence of an amino group, a bromophenyl group, a tetrazole ring, and a sulfanyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials often include 4-bromobenzyl chloride, thiourea, and 2-amino-4-hydroxypyrimidine. The synthesis process can be summarized as follows:
Formation of 1-(4-bromophenyl)-1H-tetrazole: This step involves the reaction of 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent to form 1-(4-bromophenyl)-1H-tetrazole.
Thioether Formation: The 1-(4-bromophenyl)-1H-tetrazole is then reacted with thiourea to form the corresponding thioether.
Pyrimidine Ring Formation: The thioether is subsequently reacted with 2-amino-4-hydroxypyrimidine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A simpler pyrimidine derivative with similar functional groups.
1-(4-bromophenyl)-1H-tetrazole: Shares the tetrazole and bromophenyl groups but lacks the pyrimidine ring.
6-amino-2-(2-aminoethyl)pyrimidin-4-ol hydrochloride: Another pyrimidine derivative with different substituents.
Uniqueness
6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from simpler or less functionalized analogs.
Properties
Molecular Formula |
C12H10BrN7OS |
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Molecular Weight |
380.23 g/mol |
IUPAC Name |
4-amino-2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10BrN7OS/c13-7-1-3-8(4-2-7)20-10(17-18-19-20)6-22-12-15-9(14)5-11(21)16-12/h1-5H,6H2,(H3,14,15,16,21) |
InChI Key |
VXLSOLYEHHNGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N)Br |
Origin of Product |
United States |
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